molecular formula C19H22N2O4S B6542988 N-cyclopropyl-2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]acetamide CAS No. 1060226-13-2

N-cyclopropyl-2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]acetamide

Cat. No.: B6542988
CAS No.: 1060226-13-2
M. Wt: 374.5 g/mol
InChI Key: AZDMFVUKRFGGSE-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]acetamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]acetamide typically involves multiple steps, starting with the preparation of the cyclopropylamine and the benzenesulfonamide derivatives. These intermediates are then coupled using appropriate reagents and catalysts under controlled conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-cyclopropyl-2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]acetamide may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms.

Medicine: This compound has potential applications in drug development. Its ability to modulate biological processes makes it a candidate for therapeutic agents targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-cyclopropyl-2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and biological processes, leading to desired outcomes in various applications.

Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins, influencing pathways related to metabolism, cell signaling, or gene expression.

Comparison with Similar Compounds

  • N-cyclopropyl-2-methoxy-4-(methylsulfanyl)benzamide

  • N-cyclopropyl-2-methoxy-4-(methylsulfonamido)benzamide

Uniqueness: N-cyclopropyl-2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]acetamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular architecture distinguishes it from similar compounds.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[(4-methoxy-2-methylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13-11-17(25-2)9-10-18(13)26(23,24)21-16-5-3-14(4-6-16)12-19(22)20-15-7-8-15/h3-6,9-11,15,21H,7-8,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDMFVUKRFGGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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